molecular formula C53H74N16O10 B13645567 Ac-DL-Nle-DL-Asp(1)-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Ala-DL-Lys(1)-NH2

Ac-DL-Nle-DL-Asp(1)-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Ala-DL-Lys(1)-NH2

Cat. No.: B13645567
M. Wt: 1095.3 g/mol
InChI Key: WZIILWAZGXRRFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-DL-Nle-DL-Asp(1)-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Ala-DL-Lys(1)-NH2 is a synthetic peptide composed of multiple amino acids. This compound is often used in scientific research due to its unique structure and properties. It is a derivative of naturally occurring peptides and is designed to mimic or interfere with biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Nle-DL-Asp(1)-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Ala-DL-Lys(1)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired yield and purity. Automation and optimization of reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Nle-DL-Asp(1)-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Ala-DL-Lys(1)-NH2 can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan leads to kynurenine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

Ac-DL-Nle-DL-Asp(1)-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Ala-DL-Lys(1)-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of Ac-DL-Nle-DL-Asp(1)-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Ala-DL-Lys(1)-NH2 involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ac-DL-Nle-DL-Asp(1)-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Lys(1)-OH
  • Ac-DL-Nle-DL-Asp(1)-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Lys(1)-OMe

Uniqueness

Ac-DL-Nle-DL-Asp(1)-DL-His-DL-Phe-DL-Arg-DL-Trp-DL-Ala-DL-Lys(1)-NH2 is unique due to its specific sequence and modifications, which confer distinct properties and biological activities. Its ability to interact with a wide range of molecular targets makes it a valuable tool in research.

Properties

Molecular Formula

C53H74N16O10

Molecular Weight

1095.3 g/mol

IUPAC Name

18-(2-acetamidohexanoylamino)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-3-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,21-heptazacyclohexacosane-26-carboxamide

InChI

InChI=1S/C53H74N16O10/c1-4-5-17-38(63-31(3)70)47(74)69-43-26-44(71)58-21-12-11-19-37(45(54)72)64-46(73)30(2)62-49(76)41(24-33-27-60-36-18-10-9-16-35(33)36)67-48(75)39(20-13-22-59-53(55)56)65-50(77)40(23-32-14-7-6-8-15-32)66-51(78)42(68-52(43)79)25-34-28-57-29-61-34/h6-10,14-16,18,27-30,37-43,60H,4-5,11-13,17,19-26H2,1-3H3,(H2,54,72)(H,57,61)(H,58,71)(H,62,76)(H,63,70)(H,64,73)(H,65,77)(H,66,78)(H,67,75)(H,68,79)(H,69,74)(H4,55,56,59)

InChI Key

WZIILWAZGXRRFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C)C(=O)N)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.